Ethyl 5-{1,4-dioxo-octahydropyrrolo[1,2-c]pyrimidin-2-yl}pentanoate
Overview
Description
Ethyl 5-{1,4-dioxo-octahydropyrrolo[1,2-c]pyrimidin-2-yl}pentanoate is a chemical compound with the CAS Number: 1708126-12-8. It has a molecular weight of 282.34 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H22N2O4/c1-2-20-13(18)7-3-4-8-15-10-12(17)11-6-5-9-16(11)14(15)19/h11H,2-10H2,1H3 . This code represents the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound is a liquid . More detailed physical and chemical properties are not available in the current resources .Scientific Research Applications
Synthesis and Medicinal Applications
Ethyl derivatives of pyrimidines, such as Ethyl 5-{1,4-dioxo-octahydropyrrolo[1,2-c]pyrimidin-2-yl}pentanoate, are important in medicinal chemistry due to their range of biological activities. For example, ethyl (S)-2-benzamido-5-[(4,6-dimethylpyrimidin-2-yl)amino]pentanoate is synthesized for its potential applications in chemical and medicinal fields (Leyva-Acuña, Delgado-Vargas, López-Angulo, & Montes-Ávila, 2020).
Spectral Analysis and Molecular Docking
Ethyl derivatives have been analyzed using spectral methods and molecular docking. Spectral, DFT/B3LYP, and molecular docking analyses on ethyl 2-(5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7-yl)pent-4-enoate indicate its potential as an inhibitor for cancer treatment due to its binding energy and adherence to protein active sites (Sert et al., 2020).
Enzymatic Activity
Pyrazolopyrimidinyl keto-esters, related to Ethyl 5-{1,4-dioxo-octahydropyrrolo[1,2-c]pyrimidin-2-yl}pentanoate, have been synthesized and shown to significantly increase the reactivity of cellobiase, indicating potential enzymatic applications (Abd & Awas, 2008).
Orthorhombic Polymorph Analysis
Research on an orthorhombic polymorph of a cyclization product of perindopril, which is structurally related to Ethyl 5-{1,4-dioxo-octahydropyrrolo[1,2-c]pyrimidin-2-yl}pentanoate, has been conducted to understand its crystal structure and potential medicinal applications (Bojarska et al., 2013).
Asymmetric Synthesis in Drug Development
Asymmetric synthesis of compounds like Ethyl (R)-3-hydroxy-5-(1,3-dioxoisoindolin-2-yl)-pentanoate, a potential intermediate for drugs like atorvastatin, demonstrates the importance of such compounds in developing cholesterol-lowering medications (Zhou, Ren, Zhang, Sun, & Wei, 2011).
Bioactivity of Pyrimidine Derivatives
The wide spectrum of biological activities of pyrimidine derivatives, including antioxidant, anticancer, antibacterial, and anti-inflammatory activities, is exemplified in studies like the synthesis of bis(2-(pyrimidin-2-yl)ethoxy)alkanes (Rani, Aminedi, Polireddy, & Jagadeeswarareddy, 2012).
Safety And Hazards
The compound has been classified with the GHS07 pictogram. The hazard statements associated with it are H302, H312, and H332, indicating that it may be harmful if swallowed, in contact with skin, or if inhaled . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
properties
IUPAC Name |
ethyl 5-(1,4-dioxo-4a,5,6,7-tetrahydro-3H-pyrrolo[1,2-c]pyrimidin-2-yl)pentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4/c1-2-20-13(18)7-3-4-8-15-10-12(17)11-6-5-9-16(11)14(15)19/h11H,2-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PYSGDINYEKAGRU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCN1CC(=O)C2CCCN2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-{1,4-dioxo-octahydropyrrolo[1,2-c]pyrimidin-2-yl}pentanoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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